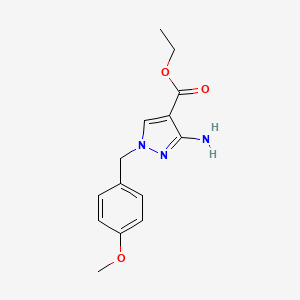![molecular formula C12H8BrN5O2S B8733043 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine CAS No. 852030-25-2](/img/structure/B8733043.png)
8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine
Overview
Description
8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine is an organic compound belonging to the class of diarylthioethers. It is characterized by the presence of a thioether group substituted by two aryl groups.
Preparation Methods
The synthesis of 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety, followed by bromination and subsequent coupling with adenine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thioether group.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific proteins involved in disease pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine exerts its effects involves its interaction with molecular targets such as heat shock proteins (HSP90). This interaction can inhibit the function of these proteins, leading to downstream effects on cellular processes. The compound’s ability to bind to specific sites on these proteins and alter their activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine can be compared with other diarylthioethers and related compounds, such as:
- 8-(6-Iodo-benzo[1,3]dioxol-5-ylsulfanyl)adenine
- 8-(6-Chloro-benzo[1,3]dioxol-5-ylsulfanyl)adenine
- 8-(6-Fluoro-benzo[1,3]dioxol-5-ylsulfanyl)adenine
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .
Properties
CAS No. |
852030-25-2 |
|---|---|
Molecular Formula |
C12H8BrN5O2S |
Molecular Weight |
366.20 g/mol |
IUPAC Name |
8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H8BrN5O2S/c13-5-1-6-7(20-4-19-6)2-8(5)21-12-17-9-10(14)15-3-16-11(9)18-12/h1-3H,4H2,(H3,14,15,16,17,18) |
InChI Key |
HIXVNOZFOOVCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)SC3=NC4=NC=NC(=C4N3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
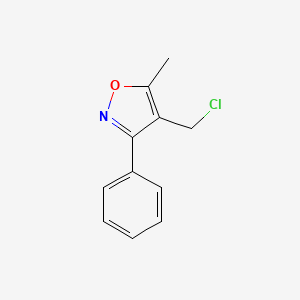
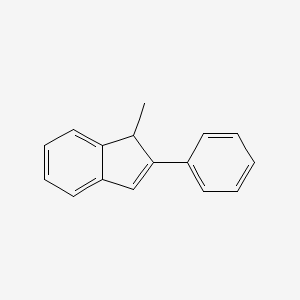
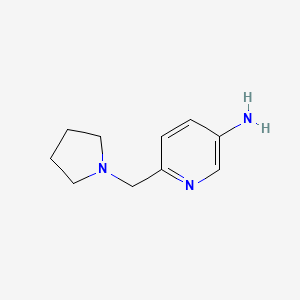

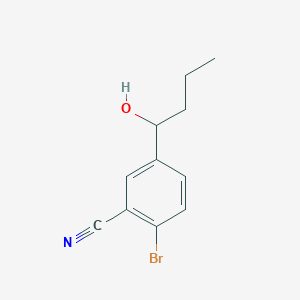
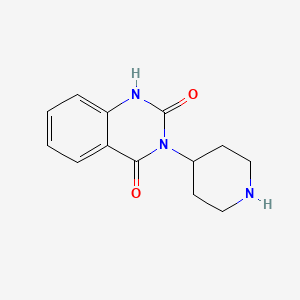
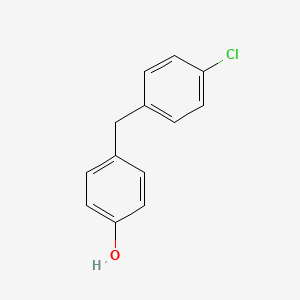
![N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-benzamide](/img/structure/B8733031.png)
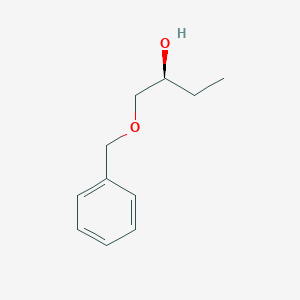
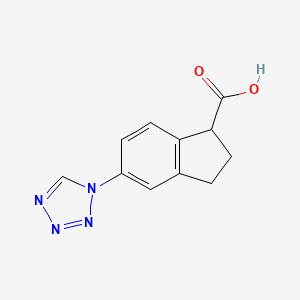
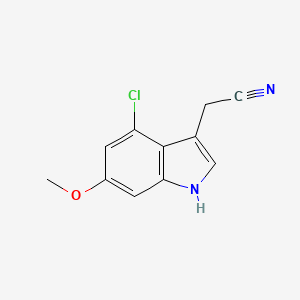
![9-methoxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B8733052.png)

